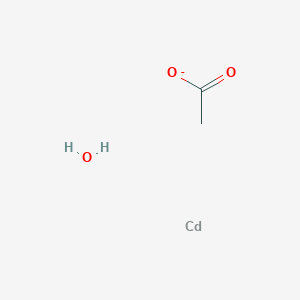

Cadmium;acetate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cadmium acetate hydrate is a chemical compound with the formula Cd(CH₃COO)₂·xH₂O. It is available in both anhydrous and hydrated forms, with the dihydrate being the most common. This compound appears as white or colorless crystals and is highly soluble in water and ethanol . Cadmium acetate hydrate is primarily used in the synthesis of other cadmium compounds and has applications in various scientific fields.

Méthodes De Préparation

Cadmium acetate hydrate can be synthesized through several methods:

-

Reaction with Cadmium Oxide: : One common method involves reacting cadmium oxide with acetic acid and water: [ \text{CdO} + 2 \text{CH₃COOH} + \text{H₂O} \rightarrow \text{Cd(CH₃COO)₂(H₂O)₂} ] This reaction produces cadmium acetate dihydrate .

-

Reaction with Cadmium Nitrate: : Another method involves treating cadmium nitrate with acetic anhydride: [ \text{Cd(NO₃)₂} + 2 \text{(CH₃CO)₂O} \rightarrow \text{Cd(CH₃COO)₂} + 2 \text{HNO₃} ] This method is less common but still effective .

Analyse Des Réactions Chimiques

Cadmium acetate hydrate undergoes various chemical reactions, including:

-

Oxidation and Reduction: : Cadmium acetate can participate in redox reactions, although it is more commonly involved in coordination chemistry.

-

Substitution Reactions: : It can react with other ligands to form different cadmium complexes. For example, reacting with trioctylphosphine selenide forms cadmium selenide, a semiconductor material .

-

Neutralization Reactions: : As a basic salt, cadmium acetate can neutralize acids, forming cadmium salts and water .

Applications De Recherche Scientifique

Cadmium acetate hydrate has several applications in scientific research:

-

Chemistry: : It is used as a precursor for the synthesis of cadmium-based semiconductors, such as cadmium selenide and cadmium sulfide .

-

Biology and Medicine: : Cadmium compounds are studied for their toxicological effects and potential therapeutic applications. due to their toxicity, their use is limited and highly regulated .

-

Industry: : Cadmium acetate is used in electroplating, as a catalyst in organic synthesis, and in the production of pigments .

Mécanisme D'action

Cadmium acetate exerts its effects primarily through its interaction with cellular components. Cadmium ions can replace zinc ions in various enzymes and proteins, disrupting their function. This can lead to oxidative stress, DNA damage, and apoptosis. Cadmium also binds to metallothionein, a protein that helps regulate metal ions in the body .

Comparaison Avec Des Composés Similaires

Cadmium acetate hydrate can be compared with other cadmium compounds, such as:

-

Cadmium Chloride (CdCl₂): : Similar in toxicity and solubility, but used more frequently in electroplating and as a reagent in chemical synthesis .

-

Cadmium Sulfate (CdSO₄): : Used in electroplating and as a precursor for other cadmium compounds. It is more soluble in water compared to cadmium acetate .

-

Cadmium Nitrate (Cd(NO₃)₂): : Used in the preparation of cadmium oxide and other cadmium salts. It is highly soluble in water and has similar applications to cadmium acetate .

Cadmium acetate hydrate is unique due to its specific coordination chemistry and its use as a precursor for cadmium-based semiconductors.

Propriétés

Formule moléculaire |

C2H5CdO3- |

|---|---|

Poids moléculaire |

189.47 g/mol |

Nom IUPAC |

cadmium;acetate;hydrate |

InChI |

InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/p-1 |

Clé InChI |

DJEVLLXYYDXCCO-UHFFFAOYSA-M |

SMILES canonique |

CC(=O)[O-].O.[Cd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)

![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)

![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)

![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)

![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)

![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)